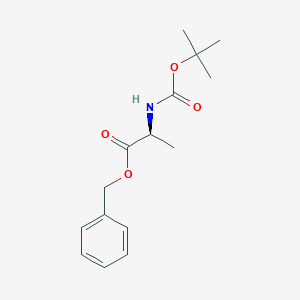

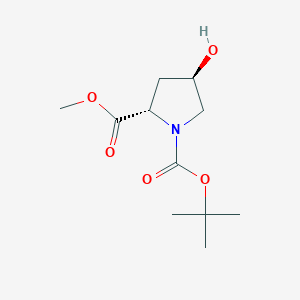

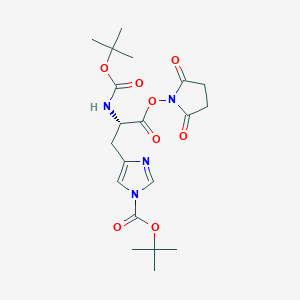

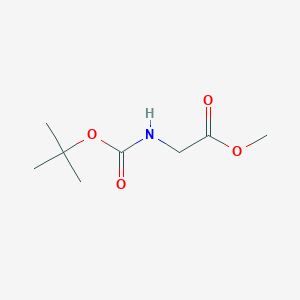

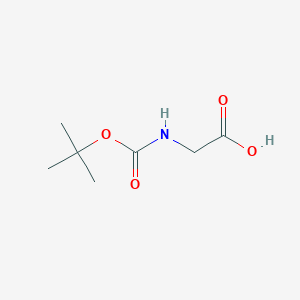

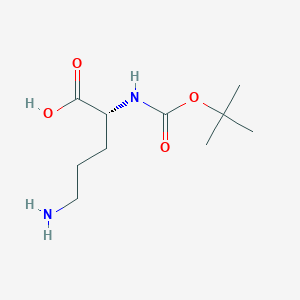

(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid

Overview

Description

“®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid” is a valine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Molecular Structure Analysis

The molecular weight of “®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid” is 217.26 . The molecular formula is C10H19NO4 .Chemical Reactions Analysis

Tert-butyloxycarbonyl-protected amino acids have been used in the synthesis of dipeptides . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis

“®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid” appears as a solid that is colorless to off-white . It has a molecular weight of 217.26 and a molecular formula of C10H19NO4 .Scientific Research Applications

Renin Inhibitors : A synthesis method was described for a related compound useful as an intermediate in preparing renin inhibitory peptides. These peptides are potent inhibitors of human plasma renin, acting as transition-state analogues and mimicking the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis (Thaisrivongs et al., 1987).

HIV-Protease Assay : A derivative of this compound was used in the synthesis of oligopeptides for chromogenic protease substrates. This facilitated the detection of HIV-protease activity spectrophotometrically (Badalassi et al., 2002).

Precursor for trans-4-Methylproline : This compound was synthesized and hydrogenated to create a precursor of trans-4-methylproline, an important compound in organic chemistry (Nevalainen & Koskinen, 2001).

Synthesis of γ‐Fluorinated α‐Amino Acids : The compound played a role in the stereoselective synthesis of fluorinated α-amino acids, which are significant in medicinal chemistry and biochemistry (Laue et al., 2000).

Collagen Cross-Links : An efficient synthesis method was developed for a related compound, a key intermediate in the preparation of collagen cross-links, which are crucial in biological tissues (Adamczyk et al., 1999).

Inhibitors of Nitric Oxide Synthase : Derivatives of this compound were designed as inhibitors of nitric oxide synthases (NOS), which play a role in various physiological and pathological processes (Ulhaq et al., 1998).

Peptide Inhibitors of Aspartic Proteinases : The compound was used to prepare diastereoisomers that are hydroxyethylene isosteres of a peptide bond. This has implications in the study of proteinase inhibitors (Litera et al., 1998).

Future Directions

The future directions for the use of “®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid” and similar compounds could involve their use in peptide synthesis . The development of novel room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) could expand the applicability of AAILs .

properties

IUPAC Name |

(2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPVNPYPOOQUJF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427153 | |

| Record name | Boc-D-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid | |

CAS RN |

159877-12-0 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-D-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159877-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.